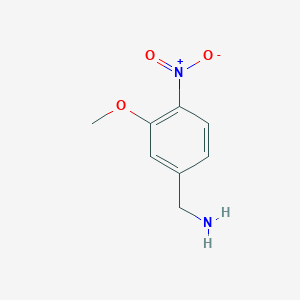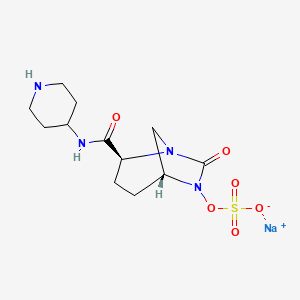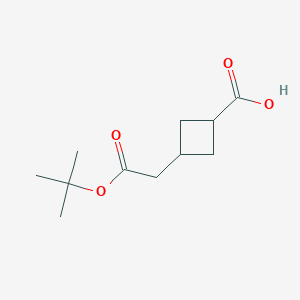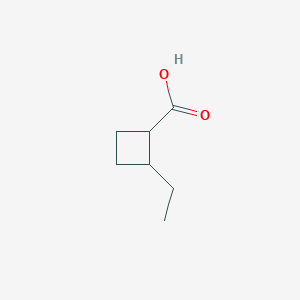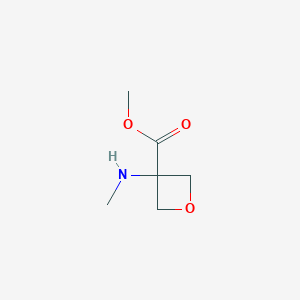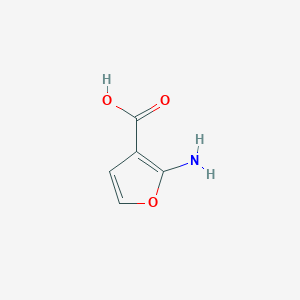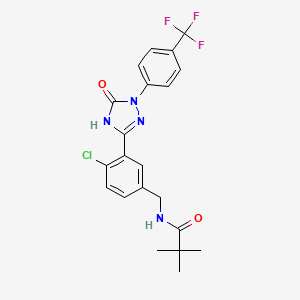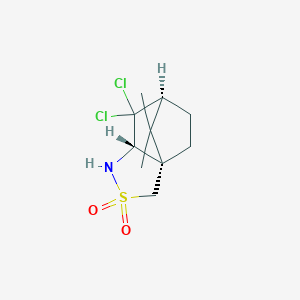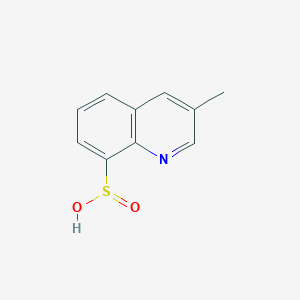
6-Amino-5-nitropyridine-2(1H)-thione
説明
“6-Amino-5-nitropyridine-2-carbonitrile” is a useful research chemical . It’s used for a variety of research applications . “6-Amino-5-nitropyridine-2-carboxylic acid” is another compound that is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of “6-Amino-5-nitropyridine-2-carbonitrile” is C6H4N4O2 . For “6-Amino-5-nitropyridine-2-carboxylic acid”, the molecular formula is C6H5N3O4 .Physical and Chemical Properties Analysis
The molecular weight of “6-Amino-5-nitropyridine-2-carbonitrile” is 164.12 g/mol . The molecular weight of “6-Amino-5-nitropyridine-2-carboxylic acid” is 183.12 .科学的研究の応用
Synthesis and Chemical Reactions
6-Amino-5-nitropyridine-2(1H)-thione and its derivatives are involved in various synthesis processes. One study describes the reaction of 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine, indicating a preliminary reductive sequence, which is significant in chemical synthesis (Dickinson & Jacobsen, 1975). Additionally, the synthesis of 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones has been reported, highlighting its role in forming other complex molecules (Chunikhin, Rodinovskaya, & Shestopalov, 2003).
Crystal Engineering and Noncentrosymmetric Structures
This compound is used in crystal engineering to design noncentrosymmetric structures. These structures are based on specific motifs and are stabilized through molecular interactions like hydrogen bonds (Fur et al., 1996). Such applications are crucial in material science for designing new materials with specific optical or electronic properties.
NMR Studies and Chemical Characterization
The compound has been a subject of nuclear magnetic resonance (NMR) studies. For instance, 1H and 13C NMR spectra of substituted nitropyridines, including variations of this compound, provide insights into their molecular structure and electronic properties (Nudelman & Cerdeira, 1986).
Use in Peptide Synthesis
A unique application of 2,2′-dithiobis(5-nitropyridine), related to this compound, has been reported in the activation of the thiol function of cysteine in peptides. This process is critical for the synthesis of heterodimeric peptides, which have potential applications in biochemistry and drug design (Rabanal, DeGrado, & Dutton, 1996).
Potential Anticancer Applications
Research into derivatives of this compound has explored their potential as anticancer agents. For example, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds has been investigated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).
Artificial DNA and Genetic Studies
The compound has been implicated in studies related to artificially expanded genetic information systems (AEGIS), where its derivatives play a role in implementing specific hydrogen-bonding patterns in synthetic biology (Matsuura et al., 2016). This research is significant for advancements in genetic engineering and molecular biology.
特性
IUPAC Name |
6-amino-5-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c6-5-3(8(9)10)1-2-4(11)7-5/h1-2H,(H3,6,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDLHGAHZJSHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


